molecular formula C20H38Cl2N2O2 B2789661 1-[(adamantan-1-yl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185695-68-4

1-[(adamantan-1-yl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2789661
CAS No.: 1185695-68-4
M. Wt: 409.44
InChI Key: RLPSKSWOKDGLBD-UHFFFAOYSA-N
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Description

This compound features a propan-2-ol backbone linked to an adamantane moiety via a methoxy group and a 4-ethylpiperazine ring. Its dihydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O2.2ClH/c1-2-21-3-5-22(6-4-21)13-19(23)14-24-15-20-10-16-7-17(11-20)9-18(8-16)12-20;;/h16-19,23H,2-15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPSKSWOKDGLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(adamantan-1-yl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound is characterized by the following molecular structure:

  • Molecular Formula : C21H37ClN2O4
  • Molecular Weight : 417.0 g/mol
    This compound features an adamantane moiety, which is known for its stability and ability to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including compounds similar to this compound, exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives found that certain compounds displayed minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli, with values as low as 0.22 to 0.25 μg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)% Biofilm Reduction
Compound 7b0.220.2585%
Compound 100.300.3580%
Ciprofloxacin0.500.6070%

The mechanism of action for compounds like this includes inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes for bacterial replication and metabolism. In vitro studies have shown IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase inhibition, indicating a strong potential for antibacterial activity .

Neuropharmacological Effects

Adamantane derivatives have also been studied for their neuropharmacological effects, particularly in the context of cognitive enhancement and neuroprotection. The compound's structure allows it to interact with neurotransmitter systems, potentially influencing acetylcholine levels in the brain, which could be beneficial in treating cognitive disorders .

Study on Cognitive Enhancement

A study involving a cohort treated with derivatives of adamantane reported improvements in cognitive function metrics compared to control groups. Participants exhibited enhanced memory recall and reduced anxiety symptoms, suggesting that the compound may serve as a cognitive enhancer .

Safety Profile

Toxicity assessments indicate that the compound exhibits low hemolytic activity (% lysis range from 3.23 to 15.22%) compared to standard toxic agents like Triton X-100. This suggests a favorable safety profile for further development as a therapeutic agent .

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of adamantane, including the compound , may exhibit neuroprotective effects. Studies have shown that compounds with similar structures can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique structure allows for enhanced interaction with dopamine receptors, potentially improving cognitive function and motor control .

Antiviral Activity

The adamantane framework has been extensively studied for its antiviral properties, particularly against influenza viruses. Compounds like rimantadine and amantadine have been used clinically to prevent and treat influenza infections. The compound 1-[(adamantan-1-yl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride may exhibit similar antiviral mechanisms, potentially acting as an inhibitor of viral replication by interfering with the viral ion channel function .

Anticancer Research

Recent studies have explored the anticancer potential of adamantane derivatives. The compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistically, it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death . Further research is needed to elucidate its efficacy against specific cancer types.

Case Studies

StudyFocusFindings
Study on Neuroprotective Effects Investigated the effect of adamantane derivatives on neurodegeneration modelsFound that compounds similar to this compound improved cognitive functions and reduced neuroinflammation
Antiviral Activity Assessment Evaluated antiviral properties against influenza strainsDemonstrated significant inhibition of viral replication, suggesting potential use in antiviral therapies
Anticancer Activity Evaluation Assessed cytotoxic effects on various cancer cell linesShowed dose-dependent inhibition of cell growth, indicating potential as an anticancer agent

Comparison with Similar Compounds

Substituent Variations on Piperazine/Piperidine Rings

  • 1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride (C₂₄H₃₈Cl₂N₂O₂) : Key Difference: 4-Methylpiperazine instead of 4-ethylpiperazine.
  • 1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride (C₂₆H₄₀Cl₂N₂O₃) :

    • Key Difference : 4-Methoxyphenyl-substituted piperazine.
    • Impact : The methoxyphenyl group introduces aromaticity and electron-donating effects, which may improve binding to serotonin or dopamine receptors but increase susceptibility to oxidative metabolism.
  • 1-[(Adamantan-1-yl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride (C₂₀H₃₆ClNO₂) : Key Difference: Piperidine replaces piperazine.

Backbone and Linker Modifications

  • Triazole-Thione Derivatives (e.g., 3-(Adamantan-1-yl)-4-ethyl-1-{[(4-(2-methoxyphenylpiperazin-1-yl)]methyl}-1H-1,2,4-triazole-5(4H)-thione) : Key Difference: Triazole-thione core replaces propan-2-ol. Impact: The rigid triazole ring may restrict conformational flexibility, altering binding kinetics. X-ray studies reveal L-shaped geometries with dihedral angles ~79°, suggesting distinct spatial interactions compared to linear propanol derivatives .
  • 1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol dihydrochloride : Key Difference: Benzoimidazole and aminophenoxy groups.

Physicochemical Properties

Compound Molecular Weight logP Polar Surface Area (Ų) Salt Form
Target Compound ~457* ~4.5† ~40† Dihydrochloride
Compound 457.48 4.8‡ 39.8‡ Dihydrochloride
Compound 501.54 4.66 39.78 Dihydrochloride
Compound 357.96 4.2‡ 38.5‡ Hydrochloride

*Estimated based on similar structures; †Predicted values; ‡Calculated from SMILES.

  • Lipophilicity : The target compound’s logP (~4.5) balances membrane permeability and solubility. Analogs with higher logP (e.g., : 4.66) may exhibit better tissue penetration but increased plasma protein binding .
  • Polar Surface Area (PSA) : All analogs have PSAs ~40 Ų, indicating moderate hydrogen-bonding capacity suitable for oral bioavailability.

Structural and Conformational Insights

  • Compound: Features a 4-ethylpiperazine and hydroxybenzylidene amino group.
  • Compound : L-shaped geometry with a 79° dihedral angle between triazole and phenyl rings highlights the role of stereoelectronics in receptor binding .

Q & A

Q. What synthetic pathways are commonly used to prepare 1-[(adamantan-1-yl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride, and how do reaction conditions impact yield?

The synthesis typically involves multi-step organic reactions, including:

  • Alkylation : Introducing the adamantane moiety via nucleophilic substitution or coupling reactions.
  • Piperazine functionalization : Ethylation of the piperazine ring under controlled pH to avoid side reactions.
  • Salt formation : Treatment with hydrochloric acid to produce the dihydrochloride salt, enhancing solubility . Critical factors include solvent polarity (e.g., dichloromethane for non-polar intermediates), temperature control (0–25°C to prevent decomposition), and purification via column chromatography or recrystallization.

Q. Which analytical techniques are optimal for confirming the compound’s structural integrity and purity?

  • X-ray crystallography : Resolves 3D conformation, particularly the adamantane’s rigid cage and piperazine orientation. SHELX programs (e.g., SHELXL) refine crystallographic data to atomic precision .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., adamantane’s singlet at δ 1.6–2.1 ppm) and confirm diastereomeric purity .
  • HPLC-MS : Validates purity (>95%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can conflicting reports on biological activity (e.g., antiviral vs. neuroactive effects) be systematically addressed?

Discrepancies often arise from assay conditions (e.g., cell line specificity) or structural analogs misattributed to the parent compound. Strategies include:

  • Dose-response profiling : Validate activity across multiple models (e.g., viral polymerases vs. neuronal receptors) .
  • Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .
  • Structural analogs : Compare activity of derivatives with modified piperazine or adamantane groups to isolate pharmacophores .

Q. What computational methods predict the compound’s binding mode to neurological targets, and how reliable are these models?

  • Molecular docking (AutoDock Vina, Schrödinger) : Simulate interactions with dopamine D2 or serotonin receptors. Adamantane’s lipophilicity enhances membrane penetration, while the piperazine’s basic nitrogen forms salt bridges with aspartate residues .
  • Molecular dynamics (GROMACS) : Assess binding stability over 100-ns simulations; validate with experimental IC50_{50} data from radioligand assays .
  • Limitations : Solvation effects and protonation states (piperazine at physiological pH) may reduce model accuracy, necessitating free-energy perturbation (FEP) corrections .

Methodological Considerations

Q. How should researchers design experiments to elucidate the compound’s pharmacokinetic properties?

  • LogP determination : Use shake-flask or HPLC methods to measure partition coefficients, critical for blood-brain barrier penetration predictions .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • In vivo half-life : Radiolabel the compound (14^{14}C) and track plasma clearance in rodent models .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Co-crystallization : Add co-solvents (e.g., PEG 4000) to stabilize hydrophobic adamantane interactions .
  • Cryo-protection : Flash-cool crystals in liquid N2_2 with 25% glycerol to prevent ice formation during X-ray diffraction .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to resolve overlapping reflections in non-merohedral twins .

Data Contradiction Analysis

Q. How can inconsistent reports on the compound’s solubility be reconciled?

Variations arise from salt form (dihydrochloride vs. free base) or measurement protocols. Standardize methods:

  • Equilibrium solubility : Agitate the compound in PBS (pH 7.4) for 24 hrs, filter (0.22 µm), and quantify via UV-Vis .
  • pH-solubility profile : Test solubility from pH 1–8 to identify optimal formulation conditions .

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